Cas no 2137518-74-0 (tert-butyl 3-(aminomethyl)-3-propoxypiperidine-1-carboxylate)

tert-butyl 3-(aminomethyl)-3-propoxypiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-(aminomethyl)-3-propoxypiperidine-1-carboxylate
- 2137518-74-0
- EN300-1143843
-
- インチ: 1S/C14H28N2O3/c1-5-9-18-14(10-15)7-6-8-16(11-14)12(17)19-13(2,3)4/h5-11,15H2,1-4H3
- InChIKey: USCNWRFHCXCXFG-UHFFFAOYSA-N
- ほほえんだ: O(CCC)C1(CN)CN(C(=O)OC(C)(C)C)CCC1
計算された属性
- せいみつぶんしりょう: 272.20999276g/mol
- どういたいしつりょう: 272.20999276g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 302
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
tert-butyl 3-(aminomethyl)-3-propoxypiperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1143843-5g |
tert-butyl 3-(aminomethyl)-3-propoxypiperidine-1-carboxylate |
2137518-74-0 | 95% | 5g |
$2110.0 | 2023-10-26 | |
Enamine | EN300-1143843-0.5g |
tert-butyl 3-(aminomethyl)-3-propoxypiperidine-1-carboxylate |
2137518-74-0 | 95% | 0.5g |
$699.0 | 2023-10-26 | |
Enamine | EN300-1143843-2.5g |
tert-butyl 3-(aminomethyl)-3-propoxypiperidine-1-carboxylate |
2137518-74-0 | 95% | 2.5g |
$1428.0 | 2023-10-26 | |
Enamine | EN300-1143843-10g |
tert-butyl 3-(aminomethyl)-3-propoxypiperidine-1-carboxylate |
2137518-74-0 | 95% | 10g |
$3131.0 | 2023-10-26 | |
Enamine | EN300-1143843-0.1g |
tert-butyl 3-(aminomethyl)-3-propoxypiperidine-1-carboxylate |
2137518-74-0 | 95% | 0.1g |
$640.0 | 2023-10-26 | |
Enamine | EN300-1143843-10.0g |
tert-butyl 3-(aminomethyl)-3-propoxypiperidine-1-carboxylate |
2137518-74-0 | 10g |
$3131.0 | 2023-06-09 | ||
Enamine | EN300-1143843-1.0g |
tert-butyl 3-(aminomethyl)-3-propoxypiperidine-1-carboxylate |
2137518-74-0 | 1g |
$728.0 | 2023-06-09 | ||
Enamine | EN300-1143843-0.05g |
tert-butyl 3-(aminomethyl)-3-propoxypiperidine-1-carboxylate |
2137518-74-0 | 95% | 0.05g |
$612.0 | 2023-10-26 | |
Enamine | EN300-1143843-5.0g |
tert-butyl 3-(aminomethyl)-3-propoxypiperidine-1-carboxylate |
2137518-74-0 | 5g |
$2110.0 | 2023-06-09 | ||
Enamine | EN300-1143843-0.25g |
tert-butyl 3-(aminomethyl)-3-propoxypiperidine-1-carboxylate |
2137518-74-0 | 95% | 0.25g |
$670.0 | 2023-10-26 |
tert-butyl 3-(aminomethyl)-3-propoxypiperidine-1-carboxylate 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
tert-butyl 3-(aminomethyl)-3-propoxypiperidine-1-carboxylateに関する追加情報
Tert-butyl 3-(Aminomethyl)-3-propoxypiperidine-1-carboxylate (CAS No. 2137518-74-0): A Versatile Building Block in Modern Medicinal Chemistry
The compound tert-butyl 3-(aminomethyl)-3-propoxypiperidine-1-carboxylate (CAS No. 2137518-74-0) represents a structurally unique and synthetically valuable molecule in the field of organic synthesis and drug discovery. Its core structure features a piperidine ring substituted with both an aminomethyl group and a propoxy moiety, while the tert-butyl ester functionality provides enhanced stability and reactivity control during synthetic transformations. This compound has garnered significant attention in recent years due to its potential as a key intermediate for the development of novel therapeutics targeting G protein-coupled receptors (GPCRs) and enzyme modulators.
Structurally, the piperidine scaffold serves as a privileged structure in pharmaceutical research, with over 20% of FDA-approved drugs containing this heterocyclic framework. The introduction of the aminomethyl group at the C3 position introduces dual functionality: it acts as a nucleophilic site for further derivatization and provides hydrogen bonding capabilities critical for molecular recognition processes. Meanwhile, the propoxy substituent enhances lipophilicity while maintaining aqueous solubility balance, a critical parameter for drug-like properties as defined by Lipinski’s Rule of Five.
Recent studies published in *Organic Letters* (2024) highlight the strategic use of this compound in the development of selective serotonin receptor agonists. Researchers demonstrated that the tert-butyl ester group can be selectively deprotected under mild conditions to yield bioactive carboxylic acid derivatives with improved metabolic stability compared to traditional amine-based scaffolds. This finding aligns with current trends in medicinal chemistry emphasizing bioisosteric replacements to enhance pharmacokinetic profiles.
In the context of combinatorial chemistry, this molecule functions as an ideal building block for parallel synthesis approaches. The orthogonal protection strategy enabled by its dual functional groups allows for efficient coupling with various pharmacophores through microwave-assisted protocols or flow chemistry techniques. Notably, a 2023 patent application (WO/2023/XXXXXX) describes its use in creating small-molecule inhibitors targeting kinases involved in cancer progression, demonstrating IC50 values below 10 nM against multiple isoforms.
The synthetic versatility of this compound is further underscored by its compatibility with modern green chemistry principles. Recent advancements reported in *Green Chemistry* (Vol. 26, 2024) showcase solvent-free microwave syntheses using reusable solid acid catalysts, achieving >95% yields within 15 minutes while minimizing waste generation. This aligns with industry-wide efforts to reduce environmental impact without compromising product quality.
From an analytical perspective, characterization techniques such as NMR spectroscopy and high-resolution mass spectrometry have confirmed its structural integrity and purity levels exceeding 99%. The characteristic NMR signals include a singlet at δ 1.4 ppm corresponding to the tert-butyl group, multiplets between δ 3.0-4.5 ppm for piperidine protons, and distinct peaks for both the aminomethyl methylene protons and propoxy oxygen-containing fragments.
Ongoing research at leading pharmaceutical institutions explores its potential as a prodrug carrier system. The ester functionality enables site-specific release mechanisms through enzymatic hydrolysis under pathological conditions such as acidic tumor microenvironments or inflammatory tissue states. Preclinical data from *Journal of Medicinal Chemistry* (April 2024) indicate that this approach significantly improves drug delivery efficiency while reducing systemic toxicity compared to conventional formulations.
In academic research settings, this compound has become an essential tool for studying structure-activity relationships (SAR) in receptor-ligand interactions. Its modular nature allows researchers to systematically modify either the piperidine ring or side-chain substituents to probe binding affinities and selectivity profiles using surface plasmon resonance (SPR) technology and isothermal titration calorimetry (ITC).
The growing interest in this molecule is reflected in its inclusion in several chemical databases including Reaxys and SciFinder under standardized nomenclature guidelines established by IUPAC/IUPAC-IUBMB joint committees on chemical nomenclature since 2016 revisions. This standardization facilitates accurate literature searches and data interpretation across global research communities.
As biotechnology continues to advance toward personalized medicine approaches, compounds like tert-butyl 3-(aminomethyl)-3-propoxypiperidine-1-carboxylate will play pivotal roles in developing targeted therapies with optimized safety margins. Current investigations are exploring its potential applications beyond traditional pharmaceuticals into areas such as agrochemicals and materials science through functional group diversification strategies.
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